molecular formula C16H18FN5O2S B4853670 N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4853670
M. Wt: 363.4 g/mol
InChI Key: KAYZDKXKIIDXTQ-UHFFFAOYSA-N
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Description

N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, two pyrazole rings, and a sulfonamide group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c1-11-16(20-25(23,24)14-8-18-21(3)10-14)12(2)22(19-11)9-13-6-4-5-7-15(13)17/h4-8,10,20H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYZDKXKIIDXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to various biochemical and physiological effects. For example, it has been shown to inhibit matrix metalloproteinases, which play a role in tumor invasion and metastasis.

Comparison with Similar Compounds

N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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